molecular formula C5H6N4O3 B7794523 6-amino-2-methyl-5-nitro-1H-pyrimidin-4-one

6-amino-2-methyl-5-nitro-1H-pyrimidin-4-one

Cat. No.: B7794523
M. Wt: 170.13 g/mol
InChI Key: LAULKXZSWRUXNC-UHFFFAOYSA-N
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Description

6-amino-2-methyl-5-nitro-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-methyl-5-nitro-1H-pyrimidin-4-one typically involves multiple steps. One common method starts with the cyclization of acyclic starting materials, such as benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-methyl-5-nitro-1H-pyrimidin-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

6-amino-2-methyl-5-nitro-1H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-2-methyl-5-nitro-1H-pyrimidin-4-one involves its interaction with molecular targets in biological systems. For instance, it may inhibit specific enzymes or interfere with nucleic acid synthesis, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but initial studies suggest it can block inducible nitric oxide synthase (iNOS) dimerization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-2-methyl-5-nitro-1H-pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

6-amino-2-methyl-5-nitro-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-2-7-4(6)3(9(11)12)5(10)8-2/h1H3,(H3,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAULKXZSWRUXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C(=C(N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C(=C(N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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